Paulomycin A
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Overview
Description
Paulomycin A is a glycosylated antibiotic produced by the bacterium Streptomyces paulus. It is part of the paulomycin family, which includes several related compounds. This compound is characterized by its unique paulic acid moiety and has shown significant antibacterial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paulomycin A is biosynthesized by Streptomyces paulus through a complex pathway involving multiple enzymes. The biosynthesis pathway includes the incorporation of deoxysugars such as D-allose and L-paulomycose, and the formation of the paulic acid moiety . The pathway involves glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces paulus under controlled conditions. Optimization of fermentation parameters, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Paulomycin A undergoes various chemical reactions, including glycosylation, acylation, and oxidation .
Common Reagents and Conditions:
Glycosylation: Involves glycosyltransferases and deoxysugar donors.
Acylation: Utilizes acyltransferases and acyl-CoA donors.
Oxidation: Requires oxidases and molecular oxygen.
Major Products: The major products formed from these reactions include various paulomycin derivatives with modifications in the deoxysugar moieties .
Scientific Research Applications
Paulomycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation and acylation reactions.
Biology: Investigated for its role in bacterial metabolism and secondary metabolite production.
Medicine: Explored for its antibacterial and antitumor properties.
Mechanism of Action
Paulomycin A exerts its effects by inhibiting bacterial cell wall synthesis. It targets the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death . The compound also interferes with DNA replication and protein synthesis in tumor cells, contributing to its antitumor activity .
Comparison with Similar Compounds
Paulomycin A is unique due to its paulic acid moiety and glycosylation pattern. Similar compounds include:
Paulomycin B: Another member of the paulomycin family with similar antibacterial properties.
Paulomycin E: Differentiated by its specific deoxysugar moieties.
Paulomycin G: A novel derivative lacking the paulomycose moiety, with cytotoxic activity against tumor cell lines.
This compound stands out due to its specific structure-activity relationships and its potential for generating novel derivatives through combinatorial biosynthesis .
Properties
CAS No. |
81988-77-4 |
---|---|
Molecular Formula |
C34H46N2O17S |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21-,22-,25+,26+,27-,29+,33+,34-/m0/s1 |
InChI Key |
VVGJRYRHYMYFCV-DCKDIENKSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Origin of Product |
United States |
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